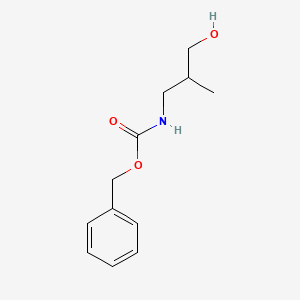

Benzyl 3-hydroxy-2-methylpropylcarbamate

Description

Contextualization within the Landscape of Carbamate (B1207046) Chemistry

Carbamates, esters of carbamic acid, are a well-established and fundamentally important class of organic compounds. dntb.gov.ua Their chemistry is rich and varied, with applications spanning from pharmaceuticals and agrochemicals to polymers. dntb.gov.ua A primary role of the carbamate group in synthetic chemistry is as a protecting group for amines. ukzn.ac.zanbinno.com The benzyloxycarbonyl (Cbz or Z) group, a key feature of Benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate, is a classic example of such a protecting group. ukzn.ac.zanbinno.com It offers a stable yet readily cleavable means of masking the reactivity of an amine functionality, allowing for selective transformations at other sites within a molecule. ukzn.ac.za

The stability of the Cbz group under a variety of reaction conditions, coupled with its straightforward removal via methods such as catalytic hydrogenation, makes it an invaluable tool in multi-step syntheses. ijacskros.com This strategic protection and deprotection are central to the successful synthesis of complex molecules like peptides, where precise control over the sequence of amino acid coupling is paramount. nbinno.com The carbamate linkage in these molecules is noted for its chemical and proteolytic stability, as well as its ability to permeate cell membranes, making it a valuable surrogate for peptide bonds in medicinal chemistry. dntb.gov.ua

Significance as a Versatile Synthetic Intermediate and Molecular Building Block

The significance of Benzyl 3-hydroxy-2-methylpropylcarbamate extends beyond its role as a simple protected amine. The presence of a primary hydroxyl group and a methyl-substituted chiral center within its structure introduces additional layers of functionality and stereochemical complexity. This combination of features makes it a highly valuable chiral building block for the synthesis of enantiomerically pure compounds.

The hydroxyl group serves as a handle for further chemical modifications, enabling the introduction of new functional groups or the extension of the carbon skeleton through reactions such as esterification, etherification, or oxidation. The stereocenter at the 2-position allows for the construction of specific stereoisomers of target molecules, a critical consideration in the development of pharmaceuticals where biological activity is often highly dependent on the three-dimensional arrangement of atoms.

N-protected amino alcohols, such as the core structure of Benzyl 3-hydroxy-2-methylpropylcarbamate, are recognized as versatile building blocks in organic synthesis. sigmaaldrich.com They are key precursors in the synthesis of a wide range of biologically active molecules, including HIV protease inhibitors. sigmaaldrich.com The ability to selectively manipulate the amine and hydroxyl functionalities makes these compounds powerful intermediates in the assembly of complex natural products and pharmaceutical agents.

The synthesis of such carbamates can generally be achieved through the reaction of the corresponding amino alcohol with benzyl chloroformate in the presence of a base. ontosight.ai This straightforward method allows for the efficient preparation of these valuable synthetic intermediates.

Interactive Data Table: Properties of Related Carbamate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Benzyl carbamate | C8H9NO2 | 151.16 | 621-84-1 |

| Benzyl N-(2-hydroxyethyl)carbamate | C10H13NO3 | 195.21 | 13333-33-8 |

| N-(Benzyloxycarbonyl)-3-amino-1,2-propanediol | C11H15NO4 | 225.24 | 108587-40-2 |

Detailed Research Findings

While specific research exclusively focused on Benzyl 3-hydroxy-2-methylpropylcarbamate is not extensively documented in publicly available literature, the principles of carbamate chemistry and the synthetic utility of related N-Cbz protected amino alcohols are well-established. For instance, the synthesis of N-Cbz protected amino alcohols is a common step in the preparation of more complex molecules. A general and efficient method for the N-benzyloxycarbonylation of amines, including those with hydroxyl groups, involves their treatment with benzyl chloroformate in water at room temperature, which offers high chemoselectivity. ijacskros.com This method highlights the robustness of the Cbz-protection strategy for amino alcohols.

Furthermore, chiral N-protected amino alcohols are crucial intermediates in the stereoselective synthesis of various compounds. The carbamate group can influence the stereochemical outcome of reactions at adjacent centers, a phenomenon that is exploited in asymmetric synthesis. epfl.ch The development of methods for the synthesis of chiral carbamates is an active area of research, underscoring their importance as building blocks for enantiomerically pure targets. ukzn.ac.za

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-hydroxy-2-methylpropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-10(8-14)7-13-12(15)16-9-11-5-3-2-4-6-11/h2-6,10,14H,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODDZNUTPRANEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl 3 Hydroxy 2 Methylpropylcarbamate

Established Preparative Routes and Optimization Strategies

The construction of benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate relies on the formation of a carbamate (B1207046) linkage and the assembly of the aliphatic backbone. Both convergent and linear strategies have been explored to achieve this.

Convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For benzyl 3-hydroxy-2-methylpropylcarbamate, this typically involves the preparation of a 3-amino-2-methylpropan-1-ol (B174790) intermediate, which is then reacted with a benzyl chloroformate or a related benzylating agent to form the carbamate.

A common convergent approach is the reaction of 3-amino-2-methylpropan-1-ol with benzyl chloroformate in the presence of a base, such as triethylamine (B128534) or sodium carbonate, in an inert solvent like diethyl ether. This method allows for the late-stage introduction of the benzyl carbamate group, which can be advantageous if the amino alcohol precursor is readily available or requires a multi-step synthesis.

Table 1: Comparison of Convergent Synthesis Methods

| Reagent for Carbamate Formation | Base | Solvent | Key Advantages |

| Benzyl Chloroformate | Triethylamine | Dichloromethane (B109758) | High reactivity, generally good yields. |

| Dibenzyl Dicarbonate | N,N-Diisopropylethylamine | Acetonitrile | Milder reaction conditions, avoids the use of highly toxic phosgene (B1210022) derivatives. |

Optimization of these convergent routes often focuses on the choice of the benzylating agent and the reaction conditions to maximize yield and purity while minimizing side reactions.

Linear synthesis involves the sequential modification of a starting material to build the target molecule step-by-step. In the context of benzyl 3-hydroxy-2-methylpropylcarbamate, a linear approach might start with a precursor already containing the carbamate functionality, which is then elaborated to introduce the hydroxyl group and the methyl substituent.

For instance, a commercially available N-Cbz protected amino acid could be reduced and subsequently methylated to afford the desired aliphatic backbone. This strategy provides good control over the stereochemistry if a chiral starting material is used.

Enantioselective Synthesis of Chiral Benzyl 3-hydroxy-2-methylpropylcarbamate Analogues

The presence of a stereocenter at the 2-position of the propyl chain means that benzyl 3-hydroxy-2-methylpropylcarbamate can exist as enantiomers. The synthesis of enantiomerically pure analogues is crucial for applications where specific stereochemistry is required.

Asymmetric catalysis offers an efficient method for establishing the desired stereochemistry. For example, the asymmetric reduction of a suitable keto-precursor using a chiral catalyst can set the stereocenter of the hydroxyl group. Similarly, catalytic asymmetric alkylation of an enolate precursor can introduce the methyl group in a stereocontrolled manner.

Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral benzyl 3-hydroxy-2-methylpropylcarbamate analogues, a chiral auxiliary can be attached to a precursor molecule to control the diastereoselective introduction of the methyl group or the hydroxyl group. wikipedia.org Following the key stereoselective step, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in asymmetric aldol (B89426) reactions to create stereocenters similar to those in the target molecule. jmcs.org.mxscielo.org.mx

The chiral pool approach utilizes readily available, enantiomerically pure natural products, such as amino acids or sugars, as starting materials. tcichemicals.com For instance, a chiral amino acid can be chemically transformed through a series of reactions, including reduction and methylation, to furnish the desired chiral backbone of benzyl 3-hydroxy-2-methylpropylcarbamate. This method leverages the inherent chirality of the starting material to produce an enantiomerically pure final product.

Table 2: Overview of Enantioselective Synthesis Strategies

| Methodology | Description | Example Application |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity. | Asymmetric hydrogenation of an unsaturated precursor. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. wikipedia.org | Use of an Evans auxiliary to control an aldol condensation. jmcs.org.mxscielo.org.mx |

| Chiral Pool | Synthesis starting from a naturally occurring, enantiomerically pure compound. tcichemicals.com | Conversion of a chiral amino acid to the target molecule. |

Green Chemistry Principles in Benzyl 3-hydroxy-2-methylpropylcarbamate Synthesis

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. nih.govresearchgate.net For the synthesis of benzyl 3-hydroxy-2-methylpropylcarbamate, several green chemistry strategies can be implemented. nih.govresearchgate.net

One key principle is the use of safer solvents. nih.gov Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as ethanol (B145695) or water, where possible, can significantly reduce the environmental footprint of the synthesis. researchgate.net Furthermore, catalyst-assisted reactions are preferred over stoichiometric reagents to improve atom economy and reduce waste. nih.gov The development of catalytic methods for both the formation of the carbamate linkage and the construction of the aliphatic backbone is an active area of research.

Another aspect is the use of renewable feedstocks. nih.gov Investigating synthetic routes that start from bio-based materials can contribute to a more sustainable production process. Additionally, minimizing the number of synthetic steps through convergent or one-pot procedures aligns with the principles of waste prevention and energy efficiency. nih.gov

Atom Economy and Reaction Efficiency Considerations

Atom economy is a principle of green chemistry that evaluates the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.

For the synthesis of Benzyl 3-hydroxy-2-methylpropylcarbamate from 3-amino-2-methyl-1-propanol and benzyl chloroformate, the atom economy can be calculated as follows:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-amino-2-methyl-1-propanol | C4H11NO | 89.14 |

| Benzyl chloroformate | C8H7ClO2 | 170.60 |

| Total Reactants | 259.74 | |

| Benzyl 3-hydroxy-2-methylpropylcarbamate | C12H17NO3 | 223.27 |

| Hydrogen chloride (byproduct) | HCl | 36.46 |

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Atom Economy (%) = (223.27 / 259.74) x 100 ≈ 85.96%

This calculation indicates a relatively high atom economy, as a significant portion of the reactant atoms are incorporated into the final product. The primary byproduct is hydrogen chloride, which is often neutralized by the addition of a base.

Solvent-Free and Catalytic Approaches

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for carbamate synthesis, including solvent-free and catalytic approaches.

Solvent-Free Synthesis:

The N-benzyloxycarbonylation of amines can be effectively carried out under solvent-free conditions. tandfonline.comresearchgate.net These methods offer several advantages, including reduced solvent waste, lower costs, and often simplified work-up procedures. tandfonline.com

One reported solvent-free approach involves the use of a catalytic amount of Amberlyst-15, a solid acid resin, to promote the reaction between an amine and benzyl chloroformate. tandfonline.com This heterogeneous catalyst can be easily recovered by filtration and reused, further enhancing the sustainability of the process. tandfonline.com The reaction proceeds rapidly, typically within 10-15 minutes, and provides excellent yields of the desired carbamate. tandfonline.com Microwave-assisted synthesis has also been explored as a catalyst-free and solvent-less method for N-Cbz protection of various amines, resulting in high yields in short reaction times. researchgate.net

Catalytic Approaches:

While the reaction between an amine and benzyl chloroformate does not strictly require a catalyst, various substances can be used to promote the reaction, often under milder and more environmentally friendly conditions.

Heterogeneous Catalysts: As mentioned, solid acid catalysts like Amberlyst-15 have proven effective in solvent-free N-Cbz protection. tandfonline.com The use of such catalysts simplifies product isolation and minimizes waste generated from catalyst removal.

Green Solvents and Promoters: Instead of traditional volatile organic compounds, greener solvent alternatives have been investigated. Polyethylene glycol (PEG) has been utilized as a reaction medium for the N-Cbz protection of amines, acting as an efficient "green" promoter. tandfonline.com Water has also been successfully employed as a solvent for this transformation, offering significant environmental and economic benefits. ijacskros.com The reaction in water is reported to be highly chemoselective, protecting the amine group without affecting other functional groups like hydroxyls. ijacskros.com

Alternative Carbonyl Sources: Research into greener carbamate synthesis has also explored alternatives to phosgene-derived reagents like benzyl chloroformate. One such approach involves the direct synthesis of carbamates from amines, alcohols, and carbon dioxide (CO2), a non-toxic and abundant C1 source. psu.edu This method often requires a catalyst, such as cesium carbonate, and can be performed under relatively mild conditions. psu.edu While this represents a more atom-economical and sustainable long-term strategy, its specific application to the synthesis of Benzyl 3-hydroxy-2-methylpropylcarbamate would require further investigation and optimization.

The following table summarizes various approaches for N-benzyloxycarbonylation relevant to the synthesis of Benzyl 3-hydroxy-2-methylpropylcarbamate:

| Approach | Catalyst/Promoter | Solvent | Key Advantages |

| Conventional | Organic/Inorganic Base | Organic Solvents (e.g., Dichloromethane, THF) | Well-established, generally high yields. wikipedia.org |

| Solvent-Free | Amberlyst-15 | None | Reduced waste, reusable catalyst, fast reaction times. tandfonline.com |

| Microwave-Assisted | None | None | Rapid, catalyst-free, solvent-free. researchgate.net |

| Green Solvent | Polyethylene Glycol (PEG) | PEG | Non-toxic medium, good yields. tandfonline.com |

| Green Solvent | None | Water | Environmentally benign, high chemoselectivity. ijacskros.com |

| Alternative Reagents | Cesium Carbonate | Organic Solvents | Utilizes CO2, avoids phosgene derivatives. psu.edu |

Stereochemical Purity and Chiral Resolution of Benzyl 3 Hydroxy 2 Methylpropylcarbamate Enantiomers

Methods for Enantiomeric Separation and Purification

The resolution of racemic Benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate into its constituent enantiomers is a pivotal step in the synthesis of enantiomerically pure forms of the compound. Both chromatographic and crystallization-based techniques have been explored for this purpose.

Chromatographic Resolution Techniques

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The selection of an appropriate CSP is crucial for achieving baseline resolution of the enantiomers of Benzyl 3-hydroxy-2-methylpropylcarbamate. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of carbamate-containing compounds.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers, allowing for their separation. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol (B145695), plays a significant role in optimizing the separation.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Similar Carbamate (B1207046) Enantiomers

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | > 1.5 |

Crystallization-Based Separation

Crystallization-based methods offer an alternative, and often more scalable, approach to chiral resolution. These techniques rely on the differential solubility of diastereomeric salts or the selective crystallization of one enantiomer from a racemic mixture.

Diastereomeric Salt Crystallization: This classic resolution technique involves reacting the racemic Benzyl 3-hydroxy-2-methylpropylcarbamate, which lacks an acidic or basic center for direct salt formation, with a chiral resolving agent. A common strategy involves the hydrolysis of the carbamate to the corresponding amino alcohol, 3-amino-2-methyl-1-propanol. This chiral amine can then be reacted with a chiral acid, such as tartaric acid or mandelic acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Following separation, the desired enantiomer of the amino alcohol can be isolated and subsequently reprotected to yield the enantiomerically pure Benzyl 3-hydroxy-2-methylpropylcarbamate.

Preferential Crystallization: In some cases, a racemic compound may crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. Under such circumstances, a supersaturated solution of the racemate can be seeded with a crystal of the desired enantiomer, inducing the crystallization of that enantiomer exclusively. This method, while powerful, is less common as most racemic compounds crystallize as racemic compounds (a single crystal lattice containing both enantiomers). The crystallization behavior of Benzyl 3-hydroxy-2-methylpropylcarbamate would need to be investigated to determine the feasibility of this approach.

Analytical Techniques for Chiral Purity Determination

Once the enantiomers have been separated, it is essential to accurately determine the enantiomeric purity of the final product. Chiral HPLC is the most common and reliable method for this analysis. By developing a validated chiral HPLC method, the enantiomeric excess (ee), a measure of the purity of the sample, can be quantified.

The enantiomeric excess is calculated using the peak areas of the two enantiomers in the chromatogram:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where Area_major is the peak area of the more abundant enantiomer and Area_minor is the peak area of the less abundant enantiomer.

Other analytical techniques that can be employed for chiral purity determination include:

Chiral Gas Chromatography (GC): If the compound is volatile or can be derivatized to a volatile form, chiral GC can be an effective analytical tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce chemical shift differences between the enantiomers in the NMR spectrum, allowing for their quantification.

Capillary Electrophoresis (CE): Chiral selectors can be added to the background electrolyte in CE to achieve the separation and quantification of enantiomers.

Table 2: Comparison of Analytical Techniques for Chiral Purity Determination

| Technique | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | High resolution, widely applicable, preparative scale possible. | Can be time-consuming to develop methods. |

| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High efficiency, fast analysis times. | Compound must be volatile or derivatizable. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Provides structural information, no separation needed. | Lower sensitivity and accuracy compared to chromatography. |

| Chiral Capillary Electrophoresis | Differential migration in the presence of a chiral selector. | High efficiency, low sample consumption. | Lower loading capacity, can be less robust than HPLC. |

The selection of the most appropriate analytical technique depends on factors such as the properties of the compound, the required level of accuracy, and the available instrumentation. For routine quality control of Benzyl 3-hydroxy-2-methylpropylcarbamate, a validated chiral HPLC method is generally the preferred approach.

Reactivity and Functional Group Transformations of Benzyl 3 Hydroxy 2 Methylpropylcarbamate

Reactions Involving the Carbamate (B1207046) Moiety

The benzyl (B1604629) carbamate group, often referred to as the Cbz or Z group, is a common amine-protecting group in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its reactivity is well-established, and it plays a crucial role in directing the synthetic utility of molecules like Benzyl 3-hydroxy-2-methylpropylcarbamate.

The primary application of the benzyl carbamate moiety in this context is the protection of the amino functionality. This protection is essential when performing reactions on other parts of the molecule, such as the hydroxyl group, that would otherwise be incompatible with a free amine. The Cbz group is known for its stability under a variety of reaction conditions, including those that are basic and most aqueous acidic media. ijacskros.com This stability allows for selective transformations elsewhere in the molecule without affecting the carbamate.

The introduction of the Cbz group is typically achieved by reacting the corresponding amine with benzyl chloroformate under basic conditions. total-synthesis.com This protective strategy is fundamental in multi-step syntheses where chemoselectivity is paramount.

Table 1: Stability of the Benzyl Carbamate (Cbz) Group under Various Conditions

| Condition | Stability | Notes |

|---|---|---|

| Strong Acid (e.g., HBr in acetic acid) | Labile | Commonly used for deprotection. |

| Strong Base (e.g., NaOH, reflux) | Generally Stable | Resistant to hydrolysis under many basic conditions. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Labile | A very common and mild method for Cbz group removal. google.com |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable | Allows for selective oxidation of other functional groups. core.ac.uk |

| Reducing Agents (e.g., NaBH₄, LiAlH₄) | Generally Stable | The carbamate is typically unaffected by hydride reagents. |

The removal of the Cbz group, or deprotection, is a critical step to liberate the free amine for subsequent reactions. The most common and mild method for the cleavage of a benzyl carbamate is catalytic hydrogenation. google.comorganic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. google.com The products of this reaction are the free amine, toluene, and carbon dioxide.

An alternative method for Cbz deprotection involves the use of strong acidic conditions, such as hydrogen bromide in acetic acid. This method, however, is harsher and may not be suitable for substrates with acid-sensitive functional groups.

Once the amine is deprotected, it can undergo a variety of derivatization reactions, such as acylation, alkylation, or sulfonylation, to introduce new functional groups into the molecule.

Transformations at the Hydroxyl Group

The primary hydroxyl group in Benzyl 3-hydroxy-2-methylpropylcarbamate is a versatile handle for a range of functional group transformations. The presence of the Cbz-protected amine allows for these reactions to be carried out with high selectivity.

The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Mild oxidation, for instance using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, will typically yield the corresponding aldehyde, Benzyl 2-methyl-3-oxopropylcarbamate. researchgate.net

Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones reagent (CrO₃ in sulfuric acid), will generally lead to the formation of the carboxylic acid, (R)- or (S)-3-(((benzyloxy)carbonyl)amino)-2-methylpropanoic acid. core.ac.uk The characterization of these oxidation products would be carried out using standard spectroscopic techniques. For the aldehyde, one would expect to see a characteristic proton signal between 9-10 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 200 ppm in the ¹³C NMR spectrum. For the carboxylic acid, a broad hydroxyl proton signal in the ¹H NMR spectrum and a carbonyl carbon signal around 170-180 ppm in the ¹³C NMR spectrum would be indicative of its formation.

Table 2: Representative Oxidation Reactions of N-Cbz Protected Amino Alcohols

| Oxidizing Agent | Product | Typical Yield |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Aldehyde | Good to Excellent |

| Dess-Martin Periodinane | Aldehyde | Excellent |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Moderate to Good |

| Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid | Good |

The hydroxyl group can readily undergo etherification and esterification reactions. Etherification, such as the Williamson ether synthesis, can be achieved by first deprotonating the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide.

Esterification can be accomplished through various methods, including reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, or through a Fischer esterification with a carboxylic acid under acidic catalysis. core.ac.uk Enzyme-catalyzed esterifications of N-Cbz protected amino acids with alcohols have also been reported, offering a mild and selective alternative. researchgate.net

To achieve nucleophilic substitution at the carbon bearing the hydroxyl group, the alcohol must first be converted into a better leaving group. nih.gov This is commonly done by converting the alcohol into a tosylate or mesylate by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base like pyridine.

Once the leaving group is in place, it can be displaced by a variety of nucleophiles in an Sₙ2 reaction. If the carbon atom bearing the leaving group is a stereocenter, this reaction will proceed with an inversion of configuration. nih.gov This strategy is a powerful tool for controlling stereochemistry in organic synthesis. For Benzyl 3-hydroxy-2-methylpropylcarbamate, the carbon bearing the methyl group is a stereocenter, and thus, reactions at the adjacent hydroxyl group could potentially be used to influence its stereochemistry through intramolecular processes or by introducing a new stereocenter.

Reactions at the Alkyl Chain and Methyl Substituent4.3.1. Stereoselective Alkylation and Functionalization

No published studies were identified that specifically detail the stereoselective alkylation or other functionalization reactions at the 2-methylpropyl chain of Benzyl 3-hydroxy-2-methylpropylcarbamate. General methodologies for the C-H functionalization of N-alkylamines and related compounds exist, often employing directing group strategies or radical-based approaches. However, the application of these methods to Benzyl 3-hydroxy-2-methylpropylcarbamate, and the resulting stereochemical outcomes, have not been reported.

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives

Similarly, there is no specific information on the use of derivatives of Benzyl 3-hydroxy-2-methylpropylcarbamate in transition metal-catalyzed cross-coupling reactions. The field of cross-coupling is vast, with numerous protocols for the coupling of alkyl electrophiles or nucleophiles. Carbamate moieties can sometimes act as directing groups in C-H activation/cross-coupling sequences. However, specific examples involving derivatives of Benzyl 3-hydroxy-2-methylpropylcarbamate as coupling partners in reactions such as Suzuki, Negishi, Heck, or Buchwald-Hartwig couplings are absent from the current body of scientific literature.

Role of Benzyl 3 Hydroxy 2 Methylpropylcarbamate in Complex Molecular Architecture

Integration into Peptidomimetic and Oligomer Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The structural features of Benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate make it an attractive building block for the synthesis of such molecules. The benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom is a well-established protecting group in peptide synthesis, known for its stability under a range of conditions and its straightforward removal by hydrogenolysis. organic-chemistry.orgpeptide.com

The primary alcohol in Benzyl 3-hydroxy-2-methylpropylcarbamate provides a site for further functionalization or for incorporation into a larger scaffold. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, allowing for the formation of new carbon-carbon or amide bonds. Alternatively, it can be used to form ester or ether linkages, connecting it to other parts of a molecule. The methyl group on the carbon backbone introduces a degree of conformational constraint, which can be beneficial in the design of peptidomimetics that need to adopt a specific three-dimensional shape to be biologically active.

The use of β-amino acids and their derivatives is a common strategy in the design of peptidomimetics to create oligomers with stable secondary structures. mdpi.com As a derivative of 3-amino-2-methyl-1-propanol, Benzyl 3-hydroxy-2-methylpropylcarbamate can be considered a β-amino alcohol synthon. Its incorporation into a peptide chain can induce the formation of stable turn or helical structures, which are important for mimicking the secondary structures of natural peptides. nih.gov

| Feature | Implication in Peptidomimetic Design |

| Cbz-Protected Amine | Allows for standard peptide coupling methodologies. |

| Primary Alcohol | Provides a reactive handle for further chemical modification or linkage. |

| Chiral Center | Enables the synthesis of stereochemically defined peptidomimetics. |

| Methylated Backbone | Introduces conformational rigidity, which can enhance binding to biological targets. |

Utilization in Proteolysis-Targeting Chimeras (PROTAC) Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. explorationpub.com A PROTAC molecule is composed of a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a chemical linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it influences the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's properties, including its cell permeability and metabolic stability. acs.org Benzyl 3-hydroxy-2-methylpropylcarbamate can serve as a valuable building block in the synthesis of PROTAC linkers. The primary alcohol can be used as an attachment point for either the target protein ligand or the E3 ligase ligand through an ether or ester linkage. The carbamate-protected amine, after deprotection, can be used to form an amide bond with the other component of the PROTAC.

The incorporation of moieties like Benzyl 3-hydroxy-2-methylpropylcarbamate can introduce a degree of rigidity and specific spatial orientation to the linker, which can be advantageous for optimizing the geometry of the ternary complex. explorationpub.com The methyl group on the backbone can also influence the linker's conformation, which in turn can affect the PROTAC's activity.

Application in Bifunctional Linker Design for Chemical Biology

Benzyl 3-hydroxy-2-methylpropylcarbamate provides a modular building block for the construction of such linkers. Its distinct functional groups—the protected amine and the alcohol—allow for orthogonal chemical reactions, meaning that one group can be reacted selectively in the presence of the other. This enables a stepwise and controlled synthesis of the bifunctional linker and the final conjugate.

For example, the alcohol could be modified first, perhaps by attaching it to a solid support for solid-phase synthesis. Following this, the Cbz group can be removed to free the amine, which can then be reacted with a desired molecule. This modular approach allows for the creation of a library of bifunctional molecules with varying linker lengths and compositions for screening and optimization.

Precursor for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are a cornerstone of medicinal chemistry, with a large number of pharmaceuticals containing heterocyclic moieties. mdpi.com Amino alcohols are versatile precursors for the synthesis of a wide range of heterocyclic systems. nih.gov

Benzyl 3-hydroxy-2-methylpropylcarbamate, as a protected amino alcohol, can be used to synthesize various heterocyclic structures. For instance, intramolecular cyclization reactions can lead to the formation of oxazolidinones, which are a class of antibiotics. The hydroxyl group can be converted into a leaving group, which can then be displaced by the nitrogen atom upon deprotection of the carbamate (B1207046) to form an azetidine (B1206935) or a pyrrolidine (B122466) ring, depending on the reaction conditions and any further modifications to the carbon chain.

Furthermore, the compound can be used in multi-component reactions to build more complex heterocyclic systems. The ability to introduce chirality from the starting material is also a significant advantage in the synthesis of enantiomerically pure heterocyclic drugs.

| Heterocyclic System | Potential Synthetic Route from Benzyl 3-hydroxy-2-methylpropylcarbamate |

| Oxazolidinone | Activation of the hydroxyl group and intramolecular cyclization with the deprotected amine. |

| Azetidine | Conversion of the hydroxyl to a leaving group and intramolecular nucleophilic substitution by the deprotected amine. |

| Pyrrolidine | Chain extension followed by intramolecular cyclization. |

| Piperidine | Chain extension followed by intramolecular cyclization. |

Mechanistic Investigations of Reactions Involving Benzyl 3 Hydroxy 2 Methylpropylcarbamate

Reaction Pathway Elucidation and Intermediates Identification

Hypothetical Reaction Pathways:

In the context of its role as a precursor to Carisoprodol, a primary reaction of interest would be the carbamoylation of the primary hydroxyl group. One plausible pathway involves the reaction of Benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate with a carbamoylating agent, such as isocyanic acid (generated in situ from a cyanate (B1221674) salt and an acid) or urea.

A proposed, though not experimentally verified for this specific compound, sequence of steps could be:

Protonation of the hydroxyl group to increase its leaving group potential.

Nucleophilic attack by the nitrogen of the carbamoylating agent on the activated hydroxyl group or its carbon center.

Formation of a tetrahedral intermediate.

Subsequent rearrangement and elimination of a leaving group to form the final dicarbamate product, Carisoprodol.

Identification of Intermediates:

The identification of reaction intermediates is a cornerstone of mechanistic investigation. For carbamate (B1207046) synthesis, these intermediates are often transient and require sophisticated analytical techniques for detection. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed under carefully controlled reaction conditions (e.g., low temperature) to observe the formation and decay of these species. Mass spectrometry techniques can also be used to identify the mass-to-charge ratio of proposed intermediates.

Without specific experimental data for Benzyl 3-hydroxy-2-methylpropylcarbamate, any discussion of its reaction intermediates remains speculative.

Transition State Analysis and Energy Profiling

Transition state analysis and energy profiling provide a quantitative understanding of a reaction's feasibility and rate. These investigations are typically carried out using computational chemistry methods, such as Density Functional Theory (DFT).

Transition State Analysis:

The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational modeling would be used to locate the geometry of the transition state structure for the key steps in the transformation of Benzyl 3-hydroxy-2-methylpropylcarbamate. This analysis would reveal crucial information about bond breaking and bond formation at the peak of the energy barrier.

Energy Profiling:

An energy profile, or reaction coordinate diagram, maps the energy of the system as it progresses from reactants to products through transition states and intermediates. For a hypothetical reaction of Benzyl 3-hydroxy-2-methylpropylcarbamate, the energy profile would show the relative energies of the starting material, any intermediates, the transition states, and the final product. The difference in energy between the reactants and the highest transition state would represent the activation energy of the reaction, a key determinant of the reaction rate.

Table 6.2.1: Hypothetical Energy Profile Data for a Carbamoylation Reaction (Note: This table is illustrative and not based on experimental or calculated data for Benzyl 3-hydroxy-2-methylpropylcarbamate)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0 |

| Transition State 1 | +25 |

| Intermediate | +5 |

| Transition State 2 | +15 |

| Products | -10 |

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic studies provide experimental data on the rate and equilibrium of a chemical reaction, respectively.

Kinetic Studies:

Kinetic experiments would measure the rate at which Benzyl 3-hydroxy-2-methylpropylcarbamate is consumed and the product is formed under various conditions (e.g., temperature, concentration of reactants and catalysts). This data would be used to determine the reaction order with respect to each reactant and to calculate the rate constant. The Arrhenius equation could then be used to determine the experimental activation energy, which could be compared with theoretical values from computational studies.

Thermodynamic Studies:

Thermodynamic studies would focus on the equilibrium position of reactions involving Benzyl 3-hydroxy-2-methylpropylcarbamate. By measuring the concentrations of reactants and products at equilibrium, the equilibrium constant (Keq) can be determined. This, in turn, allows for the calculation of the standard Gibbs free energy change (ΔG°), which indicates the spontaneity of the reaction. Enthalpy (ΔH°) and entropy (ΔS°) changes could be determined by studying the temperature dependence of the equilibrium constant (van 't Hoff plot).

Table 6.3.1: Illustrative Kinetic and Thermodynamic Parameters (Note: This table is for illustrative purposes only and does not represent actual data for Benzyl 3-hydroxy-2-methylpropylcarbamate)

| Parameter | Hypothetical Value |

|---|---|

| Rate Constant (k) at 298 K | 1.5 x 10-3 M-1s-1 |

| Activation Energy (Ea) | 65 kJ/mol |

| Equilibrium Constant (Keq) | 250 |

| ΔG° at 298 K | -13.7 kJ/mol |

| ΔH° | -20 kJ/mol |

| ΔS° | -21 J/(mol·K) |

Computational and Theoretical Chemistry Approaches to Benzyl 3 Hydroxy 2 Methylpropylcarbamate

Molecular Orbital Theory Applications for Electronic Structure

Molecular Orbital (MO) theory is a fundamental method used to describe the electronic structure of molecules. By considering electrons to be delocalized over the entire molecule, MO theory provides a more detailed picture of bonding and electronic properties than simpler models. For Benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate, the application of MO theory would be invaluable in understanding its chemical behavior.

A key aspect of MO theory is the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity, kinetic stability, and electronic transitions. A smaller HOMO-LUMO gap generally implies higher reactivity.

Future computational studies on Benzyl 3-hydroxy-2-methylpropylcarbamate could generate a molecular orbital diagram, illustrating the energy levels of its molecular orbitals. This would allow for the visualization of the HOMO and LUMO and the calculation of the energy gap. Furthermore, mapping the electron density distribution across the molecule would reveal the most electron-rich and electron-deficient regions, offering insights into potential sites for electrophilic and nucleophilic attack.

Potential Research Findings from Molecular Orbital Theory:

| Parameter | Predicted Information for Benzyl 3-hydroxy-2-methylpropylcarbamate |

| HOMO Energy | Would indicate the molecule's ability to donate electrons. |

| LUMO Energy | Would indicate the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Would provide a measure of the molecule's chemical reactivity and stability. |

| Electron Density Map | Would identify nucleophilic and electrophilic centers within the molecule. |

Density Functional Theory (DFT) Calculations for Reaction Energetics and Conformation

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, providing a powerful tool for investigating reaction mechanisms and molecular geometries.

For Benzyl 3-hydroxy-2-methylpropylcarbamate, DFT calculations could be employed to explore the energetics of various potential reactions. For instance, the energy profile of its synthesis or degradation pathways could be mapped out, identifying transition states and intermediates. This would provide a detailed understanding of the reaction kinetics and thermodynamics.

Moreover, DFT is highly effective for optimizing the geometry of a molecule to find its most stable conformation. By calculating the energies of different spatial arrangements of the atoms in Benzyl 3-hydroxy-2-methylpropylcarbamate, researchers could identify the lowest energy conformer and understand the energetic barriers between different conformations.

Potential Research Findings from DFT Calculations:

| Application | Predicted Insights for Benzyl 3-hydroxy-2-methylpropylcarbamate |

| Reaction Energetics | Calculation of activation energies and reaction enthalpies for potential chemical transformations. |

| Transition State Analysis | Identification of the geometry and energy of transition states to elucidate reaction mechanisms. |

| Conformational Analysis | Determination of the most stable three-dimensional structure of the molecule. |

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable arrangements of atoms (conformers) that a molecule can adopt and the energy barriers between them. For a flexible molecule like Benzyl 3-hydroxy-2-methylpropylcarbamate, which contains several rotatable bonds, a thorough conformational analysis would be crucial.

Molecular Dynamics (MD) simulations can provide a dynamic view of the conformational landscape. By simulating the motion of atoms and molecules over time, MD can reveal how Benzyl 3-hydroxy-2-methylpropylcarbamate behaves in different environments, such as in solution. These simulations can identify the most populated conformational states and the pathways of conformational change.

Potential Research Findings from Conformational Analysis and MD Simulations:

| Technique | Predicted Outcomes for Benzyl 3-hydroxy-2-methylpropylcarbamate |

| Conformational Search | Identification of all low-energy conformers and their relative populations. |

| Molecular Dynamics | Simulation of the molecule's dynamic behavior, flexibility, and interactions with its environment. |

| Ramachandran-like Plots | Visualization of the allowed torsional angles for the flexible parts of the molecule. |

In Silico Prediction of Reactivity and Selectivity Patterns

In silico methods, which are computational approaches to predict chemical properties, can provide valuable information about the reactivity and selectivity of Benzyl 3-hydroxy-2-methylpropylcarbamate. By analyzing the electronic and steric properties of the molecule, these methods can predict how it will behave in different chemical reactions.

For instance, reactivity indices derived from DFT calculations, such as Fukui functions, can identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. This information is critical for predicting the regioselectivity and stereoselectivity of reactions involving Benzyl 3-hydroxy-2-methylpropylcarbamate.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed if a dataset of related compounds with known activities were available. While no such data is currently apparent for Benzyl 3-hydroxy-2-methylpropylcarbamate, this remains a potential future research direction.

Potential Research Findings from In Silico Predictions:

| Prediction Method | Information to be Gained for Benzyl 3-hydroxy-2-methylpropylcarbamate |

| Reactivity Indices | Identification of the most susceptible atomic sites for various types of chemical reactions. |

| Steric Hindrance Analysis | Prediction of how the molecule's shape will influence its reaction pathways. |

| Electrostatic Potential Mapping | Visualization of charge distribution to predict sites of intermolecular interactions. |

Future Perspectives and Emerging Research Avenues for Benzyl 3 Hydroxy 2 Methylpropylcarbamate

Development of Novel Synthetic Applications and Methodologies

The carbamate (B1207046) functional group is a cornerstone in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Future research is anticipated to expand the synthetic utility of "Benzyl 3-hydroxy-2-methylpropylcarbamate" by exploring its role as a versatile intermediate and building block.

One promising avenue lies in its application in the synthesis of complex natural products and peptidomimetics. The inherent chirality and the presence of both a hydroxyl and a carbamate group in "Benzyl 3-hydroxy-2-methylpropylcarbamate" make it an attractive starting material for the stereoselective synthesis of more intricate molecules. Researchers are likely to investigate its use in multi-step synthetic sequences, where the carbamate moiety can act as a directing group or a stable protecting group that can be removed under specific conditions.

Furthermore, the development of novel catalytic systems for the synthesis and modification of carbamates is a burgeoning area of research. This includes the exploration of transition-metal-catalyzed cross-coupling reactions to introduce new functional groups onto the carbamate backbone, thereby creating a library of derivatives with diverse chemical properties. The insights gained from such studies could lead to more efficient and atom-economical routes to valuable chemical entities.

Table 1: Potential Synthetic Applications of Benzyl (B1604629) 3-hydroxy-2-methylpropylcarbamate

| Application Area | Potential Role of Benzyl 3-hydroxy-2-methylpropylcarbamate | Desired Outcome |

| Natural Product Synthesis | Chiral building block | Enantiomerically pure complex molecules |

| Peptidomimetics | Amino acid surrogate | Enhanced proteolytic stability and bioavailability |

| Combinatorial Chemistry | Versatile scaffold | Library of diverse carbamate derivatives for screening |

| Catalyst Development | Ligand precursor | Novel catalysts for asymmetric synthesis |

Design and Synthesis of Advanced Analogues with Tunable Reactivity

The biological activity and chemical reactivity of a molecule are intrinsically linked to its structure. A key future direction for "Benzyl 3-hydroxy-2-methylpropylcarbamate" research will be the rational design and synthesis of advanced analogues with fine-tuned reactivity. This will enable the development of molecules with improved efficacy, selectivity, and pharmacokinetic profiles.

One approach involves the modification of the benzyl and the propyl substituents to modulate the electronic and steric properties of the carbamate. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzyl ring can alter the lability of the carbamate bond, which could be exploited in the design of prodrugs that release an active pharmaceutical ingredient under specific physiological conditions. Similarly, modifications to the 2-methylpropyl chain can influence the molecule's interaction with biological targets.

Another area of focus will be the synthesis of "smart" carbamates that can respond to external stimuli, such as light or changes in pH. These environmentally sensitive molecules could have applications in targeted drug delivery and controlled-release systems. The design of such analogues will require a deep understanding of reaction mechanisms and the principles of physical organic chemistry.

Table 2: Strategies for Designing Advanced Analogues

| Modification Strategy | Target Property | Potential Application |

| Electronic Tuning | Carbamate bond stability | Prodrug design, controlled reactivity |

| Steric Hindrance | Target selectivity | Enhanced therapeutic index |

| Introduction of Responsive Moieties | Environmental sensitivity | Targeted drug delivery, smart materials |

| Isosteric Replacement | Pharmacokinetic profile | Improved ADME properties |

Advancements in Green and Sustainable Synthetic Approaches for Related Carbamates

The principles of green chemistry are increasingly shaping the future of chemical synthesis. A significant research effort is being directed towards the development of more sustainable methods for the production of carbamates, moving away from hazardous reagents like phosgene (B1210022).

One of the most promising green alternatives is the use of carbon dioxide (CO₂) as a C1 building block for carbamate synthesis. rsc.orgresearchgate.net This approach not only utilizes a renewable and abundant feedstock but also contributes to the mitigation of greenhouse gas emissions. researchgate.net Research is focused on developing efficient catalytic systems, such as those based on ionic liquids or earth-abundant metals, to facilitate the reaction of CO₂ with amines and alcohols to form carbamates under mild conditions. rsc.orgbohrium.comacs.org

Another sustainable strategy is the direct synthesis of carbamates from ureas and organic carbonates, which boasts 100% atom economy. tandfonline.com Additionally, methodologies are being developed for the direct transformation of Boc-protected amines into carbamates, avoiding the need for hazardous reagents and metal catalysts. researchgate.netrsc.orgrsc.org These methods often offer high yields and scalability, making them attractive for industrial applications. researchgate.netrsc.org

The development of enzymatic and biocatalytic routes for carbamate synthesis also represents a frontier in green chemistry. Enzymes can offer high selectivity and operate under environmentally benign conditions, reducing the generation of chemical waste. Future research in this area will likely focus on the discovery and engineering of novel enzymes with tailored activities for the synthesis of a broad range of carbamates.

Table 3: Comparison of Synthetic Methods for Carbamates

| Synthetic Method | Key Features | Sustainability Advantages |

| Phosgene-based | Traditional, high-yielding | None (highly toxic reagent) |

| From CO₂, Amines, and Alcohols | Utilizes renewable feedstock | CO₂ utilization, reduced toxicity rsc.orgresearchgate.net |

| From Ureas and Carbonates | High atom economy | Waste minimization tandfonline.com |

| From Boc-protected Amines | Avoids hazardous reagents | Safer reaction conditions researchgate.netrsc.orgrsc.org |

| Biocatalytic Synthesis | High selectivity, mild conditions | Biodegradable catalysts, reduced energy consumption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.